1-Hydroxycyclohexane-1-carboxamide

Catalog No.
S3345311
CAS No.
7500-69-8
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxycyclohexane-1-carboxamide

CAS Number

7500-69-8

Product Name

1-Hydroxycyclohexane-1-carboxamide

IUPAC Name

1-hydroxycyclohexane-1-carboxamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H2,8,9)

InChI Key

VVKGXYAEUDTYLC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)N)O

Canonical SMILES

C1CCC(CC1)(C(=O)N)O

1-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C₇H₁₃NO₂. It features a cyclohexane ring with a hydroxyl group and a carboxamide functional group attached to the same carbon atom, making it a unique example of a bicyclic structure. The compound is characterized by its potential applications in medicinal chemistry and organic synthesis, particularly due to its structural properties that influence biological activity.

  • Availability of the compound

    Scientific databases like PubChem do not contain entries for 1-Hydroxycyclohexane-1-carboxamide, but there are entries for a similar molecule, 1-Hydroxycyclohexanecarboxylic Acid []. This suggests that 1-Hydroxycyclohexane-1-carboxamide might be a less common compound or potentially a newly synthesized one.

  • Commercial availability

    While there are no scientific publications directly mentioning research applications, a few commercial suppliers list 1-Hydroxycyclohexane-1-carboxamide in their catalogs. This might indicate potential research interest, but the absence of scientific literature makes it difficult to confirm its specific uses.

Future research directions:

  • Organic synthesis: The presence of a carboxylic acid amide group suggests potential applications as an intermediate in organic synthesis for the production of more complex molecules.
  • Material science: The cyclic structure and functional groups could be of interest for investigations into the formation of new materials with specific properties.
  • Biological studies: While there is no current data on its biological activity, the molecule's structure might hold promise for further investigation in areas like medicinal chemistry or enzyme inhibition.

  • Hydrolysis: In acidic or basic conditions, it may hydrolyze to yield carboxylic acids or their salts, showcasing its reactivity under different pH environments .
  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, which can further react to yield various derivatives, including carboxylic acids .
  • Amide Bond Formation: The carboxamide group can react with amines to form new amides, making it useful in peptide synthesis.

Research indicates that 1-hydroxycyclohexane-1-carboxamide exhibits significant biological activities:

  • Enzyme Inhibition: It has been identified as a potent inhibitor of monoamine oxidase, which is crucial for the metabolism of neurotransmitters. This property suggests potential therapeutic applications in treating mood disorders .
  • Antimicrobial Properties: Some studies have indicated that derivatives of this compound may possess antimicrobial activity, although specific data on 1-hydroxycyclohexane-1-carboxamide itself remains limited.

Several synthesis methods have been developed for 1-hydroxycyclohexane-1-carboxamide:

  • Direct Synthesis from Cyclohexanone: Cyclohexanone can be converted into 1-hydroxycyclohexane-1-carboxylic acid, followed by amination to form the corresponding carboxamide.
  • Bucherer Hydantoin Reaction: This method involves the conversion of cyclohexanone derivatives into hydantoins, which can then be hydrolyzed to yield the desired amide .
  • Strecker Synthesis: The Strecker reaction allows for the formation of amino acids from aldehydes and cyanides, which can be adapted to synthesize 1-hydroxycyclohexane-1-carboxamide through appropriate intermediates .

1-Hydroxycyclohexane-1-carboxamide has various applications:

  • Pharmaceuticals: Due to its enzyme inhibition properties, it is explored as a candidate for developing antidepressants and other neurological agents.
  • Organic Synthesis: Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 1-hydroxycyclohexane-1-carboxamide focus primarily on its enzyme inhibition capabilities. Research has shown that it interacts with monoamine oxidase enzymes, affecting neurotransmitter levels in the brain. Further studies are needed to explore its interactions with other biological targets and its pharmacokinetic properties.

Several compounds share structural similarities with 1-hydroxycyclohexane-1-carboxamide. These include:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxycyclohexane-1-carboxamideHydroxyl and carboxamide groups on different carbonsMore potent MAO inhibitor than 1-hydroxy variant
1-Aminocyclohexane-1-carboxylic acidContains an amino group instead of hydroxylExhibits different biological activities
Cyclohexylcarbamic acidSimilar amide structure but lacks hydroxyl functionalityUsed in different synthetic pathways

These compounds highlight the uniqueness of 1-hydroxycyclohexane-1-carboxamide due to its specific functional groups and their arrangement, which influence both its chemical reactivity and biological activity.

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7500-69-8

Wikipedia

1-hydroxycyclohexane-1-carboxamide

Dates

Last modified: 08-19-2023

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